N,N-dimethyl-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline
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Overview
Description
N,N-dimethyl-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine moiety, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety and the aniline group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N,N-dimethyl-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dimethyl-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline include:
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can confer specific properties and activities that make it valuable for particular applications in research and industry.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-11-21-20(22-12-15)26-14-16-5-4-10-24(13-16)19(25)17-6-8-18(9-7-17)23(2)3/h6-9,11-12,16H,4-5,10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHUIWUSMSNASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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